molecular formula C14H14FN5 B1439429 3-(2-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 1204296-13-8

3-(2-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No. B1439429
CAS RN: 1204296-13-8
M. Wt: 271.29 g/mol
InChI Key: SRUDXLGYVRRQIN-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Pyrimidines and their derivatives have been synthesized using various methods . For instance, a family of 7-substituted 2-methylpyrazolo [1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular formula of a related compound, 2-(3-Fluorophenyl)pyrimidine, is C10H7FN2 .


Chemical Reactions Analysis

Pyrimidines and their derivatives participate in a variety of chemical reactions . For example, a family of pyrazolo [1,5-a]pyrimidines (PPs) has been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the molecular formula of a related compound, 2-(3-Fluorophenyl)pyrimidine, is C10H7FN2, with an average mass of 174.174 Da and a monoisotopic mass of 174.059326 Da .

Scientific Research Applications

Synthesis and Structural Characterization

3-(2-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine and related compounds have been synthesized and structurally characterized using techniques like multinuclear NMR spectroscopy. These compounds are often synthesized through reactions involving amino-hydrazinopyrazole and other organic compounds, leading to various derivatives with distinct molecular structures (Aggarwal et al., 2009).

Crystal Structure and Biological Activity

The crystal structure of similar compounds, synthesized by condensation processes, has been determined. These compounds have shown distinct effective inhibition on the proliferation of some cancer cell lines, indicating their potential in cancer research and treatment (Ju Liu et al., 2016).

Antimicrobial Evaluation

Pyrazolo pyrimido pyrimidine derivatives, closely related to the given compound, have been evaluated for their antimicrobial properties. This research is crucial in exploring new therapeutic agents against various microbial infections (S. Vartale et al., 2013).

Neuroinflammation Imaging

Novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their potential to bind to the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. These compounds, labeled with fluorine-18, have been used in in vivo PET imaging to study neuroinflammation, highlighting their importance in neuroscientific research (Damont et al., 2015).

Mechanism of Action

While the specific mechanism of action for “3-(2-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine” is not available, pyrimidines and their derivatives have been shown to exhibit a range of pharmacological effects . For instance, a family of triazole-pyrimidine hybrids has been found to have promising neuroprotective and anti-inflammatory properties .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, certain chemicals are considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Research in the field of pyrimidines is ongoing, with numerous possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

[3-(2-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN5/c1-8-7-12(18-16)20-14(17-8)13(9(2)19-20)10-5-3-4-6-11(10)15/h3-7,18H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUDXLGYVRRQIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NN)C)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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